3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20125406
InChI: InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC20125406

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid -

Specification

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)
Standard InChI Key UCKPKTUCYVCUSV-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O

Introduction

Chemical Identifiers

  • IUPAC Name: 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid.

  • SMILES Notation: CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O.

General Procedure

The synthesis of this compound typically involves sulfonamide chemistry, where a sulfamoyl group is introduced onto a phenyl ring through electrophilic substitution. The subsequent coupling with a propenoic acid derivative completes the structure.

Example Synthesis Steps:

  • Preparation of Sulfamoyl Derivative: React methylamine and isopropanol with sulfur trioxide to form methyl(propan-2-yl)sulfamoyl chloride.

  • Coupling with Phenyl Ring: Treat the sulfamoyl chloride with a phenolic or aniline derivative under basic conditions to attach the sulfamoyl group.

  • Addition of Propenoic Acid Moiety: Use Heck or Wittig reactions to introduce the propenoic acid group.

Pharmacological Potential

Compounds containing sulfamoyl and phenylpropanoic acid groups have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Key Findings:

  • Antioxidant Activity: Sulfamoyl derivatives often exhibit radical scavenging properties due to their electron-rich aromatic systems.

  • Anticancer Properties: Similar compounds have shown cytotoxic effects against cancer cell lines like glioblastoma (U87) and breast cancer (MDA-MB-231), suggesting potential as chemotherapeutic agents .

  • Anti-inflammatory Action: The presence of the carboxylic acid group enhances interactions with cyclooxygenase enzymes, reducing inflammation pathways.

Drug Development

The compound's structural features make it a candidate for drug development targeting inflammatory diseases or cancer.

Material Science

Sulfamoyl-containing compounds are used in polymer chemistry for creating sulfonated materials with enhanced thermal stability.

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